molecular formula C13H18BrN3O3 B2522692 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034578-88-4

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2522692
CAS No.: 2034578-88-4
M. Wt: 344.209
InChI Key: YRYLLLLFQCYSJS-UHFFFAOYSA-N
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Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to an ethoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Piperidine Derivatization: The bromopyrimidine is then reacted with piperidine under controlled conditions to form the piperidine derivative.

    Etherification: The piperidine derivative is then subjected to etherification with ethoxyethanone to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxyethanone group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or alkanes.

    Hydrolysis: Hydrolysis products include the corresponding alcohol and acid.

Scientific Research Applications

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The bromopyrimidine moiety may interact with nucleic acids or proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity. The ethoxyethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethoxyethanone group differentiates it from other similar compounds, providing unique properties and applications.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLLLLFQCYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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